An In-depth Technical Guide to Oxfendazole Sulfone: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Oxfendazole Sulfone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole sulfone, a principal metabolite of the widely used benzimidazole anthelmintic fenbendazole and its active sulfoxide metabolite oxfendazole, is a molecule of significant interest in pharmacology and toxicology. As the terminal oxidation product in the metabolic cascade of fenbendazole, understanding the chemical structure, physicochemical properties, and biological interactions of oxfendazole sulfone is crucial for a comprehensive assessment of the parent drug's efficacy, safety, and potential for repurposing. This technical guide provides a detailed overview of oxfendazole sulfone, consolidating key data and experimental methodologies to support further research and development.
Chemical Structure and Identification
Oxfendazole sulfone is structurally characterized by a benzimidazole core, a methyl carbamate group, and a phenylsulfonyl moiety. The sulfone group represents the highest oxidation state of the sulfur atom originating from fenbendazole.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate[1] |
| CAS Number | 54029-20-8[1] |
| Molecular Formula | C₁₅H₁₃N₃O₄S[1] |
| SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3[1] |
| InChI | InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)[1] |
Physicochemical Properties
The physicochemical properties of oxfendazole sulfone influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
| Property | Value | Source |
| Molecular Weight | 331.35 g/mol | [2] |
| Melting Point | >300 °C | [3] |
| pKa (predicted) | Basic: 3.03 | [4] |
| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL | [5] |
Pharmacokinetics and Metabolism
Oxfendazole sulfone is a major metabolite of fenbendazole and oxfendazole in various species, including humans.[2] Its formation and elimination are key aspects of the pharmacokinetic profile of the parent compounds.
Metabolic Pathway:
Fenbendazole is first oxidized to its biologically active sulfoxide metabolite, oxfendazole.[1] This reaction is primarily catalyzed by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes, including CYP3A4.[1] Oxfendazole is then further oxidized to the inactive sulfone metabolite, oxfendazole sulfone.[1] There is also evidence of a reversible reduction of oxfendazole back to fenbendazole.[1]
Pharmacokinetic Parameters:
A population pharmacokinetic model in healthy adults following single ascending doses of oxfendazole revealed that the disposition of oxfendazole sulfone is adequately characterized by a one-compartment model with formation rate-limited elimination.[6] Both presystemic and systemic metabolism were found to be critical for the formation of oxfendazole sulfone.[6]
| Parameter | Value | Species |
| Elimination Rate Constant | 0.105 h⁻¹ | Human |
| Formation | Presystemic and Systemic Metabolism | Human |
Pharmacodynamics and Mechanism of Action
The primary mechanism of action of benzimidazole anthelmintics, including the parent compounds of oxfendazole sulfone, is the inhibition of tubulin polymerization.[7] By binding to the β-tubulin subunit of parasitic microtubules, these drugs disrupt cellular processes such as cell division, glucose uptake, and intracellular transport, ultimately leading to the parasite's death.[7][8] While oxfendazole sulfone is generally considered less active or inactive as an anthelmintic compared to oxfendazole, its biological effects, particularly in the context of the host, are an area of ongoing research.
Recent studies have explored the anticancer properties of benzimidazoles, and while most research has focused on fenbendazole and oxfendazole, the downstream signaling pathways affected by these compounds may provide insights into the potential biological activities of oxfendazole sulfone.
Signaling Pathways Potentially Influenced by Benzimidazoles:
Experimental Protocols
Synthesis of Oxfendazole Sulfone (via Over-oxidation of Fenbendazole)
This protocol is adapted from the synthesis of oxfendazole, where over-oxidation leads to the formation of the sulfone.
Materials:
-
Fenbendazole
-
Glacial acetic acid
-
30% Hydrogen peroxide solution
-
Methanol
-
Water
Procedure:
-
In a suitable reaction vessel, slurry fenbendazole in glacial acetic acid.
-
At room temperature, add a 30% hydrogen peroxide solution to the mixture.
-
Stir the solution for an extended period (e.g., several hours) at room temperature to allow for over-oxidation to the sulfone. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Introduce the reaction solution into water to precipitate the product.
-
Filter the precipitate, wash with water and methanol, and dry in a vacuum drying cabinet.
-
The crude product will contain a mixture of oxfendazole and oxfendazole sulfone. Further purification by recrystallization or chromatography may be necessary to isolate pure oxfendazole sulfone.
Analysis of Oxfendazole Sulfone in Biological Samples (HPLC Method)
This protocol provides a general framework for the quantification of oxfendazole sulfone in tissue samples.
Materials:
-
Tissue sample
-
Ethyl acetate
-
Hexane
-
3N Hydrochloric acid
-
10N Sodium hydroxide
-
Internal standard
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Extraction: Homogenize the tissue sample and add an internal standard. Extract the analytes with ethyl acetate.
-
Liquid-Liquid Partitioning: Add hexane to an aliquot of the ethyl acetate extract and partition the mixture with 3N HCl.
-
Back Extraction: Separate the aqueous layer, make it basic with 10N NaOH, and extract with a mixture of ethyl acetate and hexane.
-
Analysis: Evaporate the organic layer to dryness, reconstitute the residue in the mobile phase, and inject it into the HPLC system for quantification.
Conclusion
Oxfendazole sulfone is a key metabolite in the disposition of fenbendazole and oxfendazole. Its chemical and physical properties, along with its pharmacokinetic profile, are essential for a thorough understanding of the parent drugs. While generally considered biologically less active than its precursors in terms of anthelmintic efficacy, the potential for off-target effects and its role in the overall safety profile of fenbendazole and oxfendazole warrant continued investigation. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in pharmacology, toxicology, and drug development to further elucidate the role of oxfendazole sulfone.
References
- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxibendazole induces apoptotic cell death in proliferating porcine trophectoderm and uterine luminal epithelial cells via mitochondria-mediated calcium disruption and breakdown of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxfendazole Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
